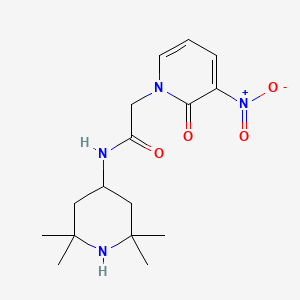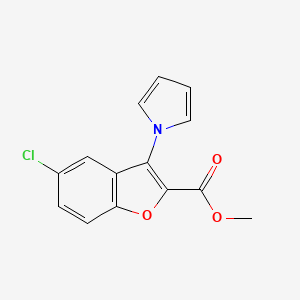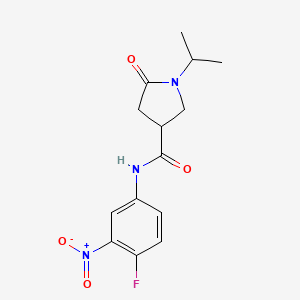
2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-NITRO-2-OXO-1(2H)-PYRIDINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE is a complex organic compound that features a nitro group, a pyridinyl ring, and a piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITRO-2-OXO-1(2H)-PYRIDINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridinyl Ring: Starting with a suitable pyridine precursor, nitration can be performed using nitric acid and sulfuric acid to introduce the nitro group.
Introduction of the Piperidinyl Group: The piperidinyl moiety can be introduced through nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide linkage, possibly through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under specific conditions to yield different functional groups.
Substitution: The pyridinyl and piperidinyl rings can undergo various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce various functional groups onto the pyridinyl or piperidinyl rings.
Scientific Research Applications
Chemistry
Catalysis: Compounds with nitro and pyridinyl groups are often studied for their catalytic properties.
Materials Science:
Biology and Medicine
Pharmacology: Investigation of potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Biochemistry: Study of interactions with biological molecules and pathways.
Industry
Chemical Industry: Use as intermediates in the synthesis of other complex organic compounds.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of 2-(3-NITRO-2-OXO-1(2H)-PYRIDINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(3-NITRO-2-OXO-1(2H)-PYRIDINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE: shares structural similarities with other nitro-pyridinyl and piperidinyl compounds.
N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE: A simpler analog without the nitro-pyridinyl group.
3-NITRO-2-OXO-1(2H)-PYRIDINYL derivatives: Compounds with variations in the piperidinyl moiety.
Uniqueness
The unique combination of the nitro-pyridinyl and piperidinyl groups in 2-(3-NITRO-2-OXO-1(2H)-PYRIDINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C16H24N4O4 |
|---|---|
Molecular Weight |
336.39 g/mol |
IUPAC Name |
2-(3-nitro-2-oxopyridin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C16H24N4O4/c1-15(2)8-11(9-16(3,4)18-15)17-13(21)10-19-7-5-6-12(14(19)22)20(23)24/h5-7,11,18H,8-10H2,1-4H3,(H,17,21) |
InChI Key |
CUILPTBDZLFFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CN2C=CC=C(C2=O)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(furan-2-ylmethyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11077289.png)
![3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11077297.png)
![6-Amino-4-(2-chlorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11077310.png)
![2-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11077312.png)

![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11077318.png)
![2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11077320.png)

![(5E)-5-[(piperidin-1-ylamino)methylidene]-1-[4-(propan-2-yl)phenyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11077330.png)

![3-acetyl-2-[(4-fluorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11077335.png)
![3-amino-6-tert-butyl-N-cyclohexyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11077343.png)

